Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester
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Overview
Description
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester is a chemical compound with the molecular formula C13H19Cl2NO3 It is known for its unique structure, which includes a benzoic acid core substituted with a chloro group and a diethylaminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester typically involves the esterification of 5-chloro-2-(2-(diethylamino)ethoxy)benzoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the chlorination of benzoic acid derivatives, followed by the introduction of the diethylaminoethoxy group through nucleophilic substitution reactions. The final esterification step is optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester exerts its effects involves interactions with various molecular targets. The diethylaminoethoxy group can interact with biological receptors or enzymes, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-5-chloro-, methyl ester: Similar structure but with an amino group instead of the diethylaminoethoxy group.
Benzoic acid, 5-chloro-2-(2-(methylamino)ethoxy)-, methyl ester: Contains a methylamino group instead of the diethylamino group.
Uniqueness
Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester is unique due to the presence of the diethylaminoethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5014-26-6 |
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Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
methyl 5-chloro-2-[2-(diethylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H20ClNO3/c1-4-16(5-2)8-9-19-13-7-6-11(15)10-12(13)14(17)18-3/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
NEJQTHUQLBEWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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